molecular formula C17H15ClN4O B2884174 3-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448053-31-3

3-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2884174
CAS No.: 1448053-31-3
M. Wt: 326.78
InChI Key: SVWZQWRTNMARPH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C 17 H 15 ClN 4 O and a molecular weight of 326.8 . Its structure features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound serves as a valuable building block in drug discovery research. The pyrazole moiety is a significant heterocyclic system with a well-established history in the development of therapeutic agents . Researchers are particularly interested in pyrazole-containing compounds for their potential in areas such as anti-inflammatory and anticancer research . Specific pyrazole derivatives have been designed and synthesized as potent inhibitors of biological targets; for instance, structurally related compounds have been developed as potent Glycine Transporter 1 (GlyT1) inhibitors for investigating novel treatments for neurological disorders . This suggests potential research applications in neuroscience and psychiatric models for this class of molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with the care appropriate for a laboratory chemical.

Properties

IUPAC Name

3-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-15-3-1-2-14(12-15)17(23)20-9-11-22-10-6-16(21-22)13-4-7-19-8-5-13/h1-8,10,12H,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWZQWRTNMARPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, with the CAS number 1448053-31-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H15_{15}ClN4_4O, with a molecular weight of 326.8 g/mol . The compound features a chlorinated benzamide structure linked to a pyridine and pyrazole moiety, which are known for their biological significance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the pyrazole and pyridine groups contribute to its ability to modulate biological functions.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The compound has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)
MCF712.50
A54926.00
NCI-H46042.30

These values suggest that the compound exhibits moderate potency against these cancer types, making it a candidate for further development in anticancer therapies .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promising antiparasitic activity. The inclusion of specific functional groups has been linked to enhanced efficacy against parasites, with certain derivatives achieving EC50_{50} values as low as 0.025 µM . This suggests that structural modifications can significantly influence biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit the growth of various cancer cell lines. The most potent compounds exhibited IC50_{50} values ranging from 0.067 µM to 0.095 µM against Aurora-A kinase, indicating strong anticancer potential .
  • Antiparasitic Evaluation : Research indicated that modifications in the pyridine ring led to varying degrees of potency against parasitic infections. For instance, derivatives with N-substituted pyrazoles showed improved activity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs, such as benzamide backbones, halogen substituents, or pyridine/pyrazole heterocycles:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Notable Substituents/Linkers Reported Biological Activity
Target Compound 3-chloro benzamide + ethyl linker + pyridin-4-yl-pyrazole ~357.8 Cl (benzamide), pyridine-pyrazole Not explicitly stated in evidence
2-Chloro-N-(3-(3-(4-chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-acetamide (9a) Acetamide chain + dual chloro/methoxy substituents + pyridinyl-pyrazole ~468.3 Cl, OCH₃ (phenyl), pyridine-pyrazole Potent antiproliferative activity
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide 2-chloro-4-fluoro benzamide + ethylamino linker + pyridazine-pyrazole ~360.8 Cl, F (benzamide), pyridazine-pyrazole No activity data provided
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9) 2-chloro benzamide + pyridinyl-pyrimidine ~311.7 Cl (benzamide), pyridine-pyrimidine No activity data provided

Impact of Substituents and Linkers

  • Halogen Effects : The target compound’s 3-chloro substituent (vs. 2-chloro in or 2-chloro-4-fluoro in ) may influence steric interactions with target proteins. Fluorine in could enhance metabolic stability compared to chlorine alone.
  • Heterocycle Variations: Pyridine-pyrazole (target) vs. pyridine-pyrimidine () alters electron distribution and hydrogen-bonding capacity.
  • Linker Modifications : The ethyl linker in the target compound and contrasts with the phenyl-acetamide chain in , which may affect flexibility and target engagement.

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